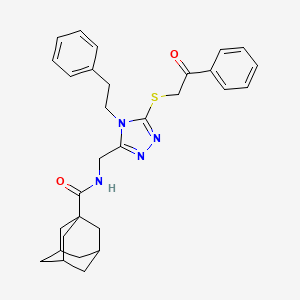
(1S,3s)-N-((5-((2-oxo-2-phenylethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1S,3s)-N-((5-((2-oxo-2-phenylethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide is a useful research compound. Its molecular formula is C30H34N4O2S and its molecular weight is 514.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (1S,3S)-N-((5-((2-oxo-2-phenylethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action.
Synthesis and Chemical Structure
The synthesis of this compound involves a multi-step process that includes the functionalization of triazole derivatives with phenethyl and thio groups. The presence of the adamantane moiety enhances the compound's lipophilicity and potential bioavailability. The molecular formula and structure can be summarized as follows:
- Molecular Formula : C₁₉H₂₃N₃O₂S
- CAS Number : Not specified in the literature.
Anticancer Properties
Recent studies have demonstrated that triazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.
-
Cell Viability Assays : The MTT assay has been employed to assess the cytotoxicity of this compound against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results indicated a dose-dependent inhibition of cell proliferation.
Cell Line IC50 (µM) IGR39 12.5 MDA-MB-231 15.0 Panc-1 10.0 - Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell migration as demonstrated in wound healing assays.
Other Pharmacological Activities
In addition to anticancer effects, derivatives containing the triazole moiety have shown promise in other therapeutic areas:
- Antimicrobial Activity : Similar compounds have been reported to exhibit antimicrobial properties against various bacterial strains.
- Antioxidant Activity : Some studies suggest that these compounds possess antioxidant properties, which could contribute to their overall therapeutic efficacy.
Case Studies
A case study involving a series of synthesized triazole derivatives highlighted the importance of structural modifications on biological activity:
- Study Overview : A group of researchers synthesized several triazole derivatives and tested their anticancer properties using the MTT assay.
- Findings : Among the synthesized compounds, those with bulky substituents showed enhanced cytotoxicity compared to their less substituted counterparts.
Properties
IUPAC Name |
N-[[5-phenacylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O2S/c35-26(25-9-5-2-6-10-25)20-37-29-33-32-27(34(29)12-11-21-7-3-1-4-8-21)19-31-28(36)30-16-22-13-23(17-30)15-24(14-22)18-30/h1-10,22-24H,11-20H2,(H,31,36) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOHPYKZQGIIAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=C(N4CCC5=CC=CC=C5)SCC(=O)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














